molecular formula C8H13NO B8647390 (8aS)-2,3,5,6,8,8a-Hexahydroindolizine-7(1H)-one

(8aS)-2,3,5,6,8,8a-Hexahydroindolizine-7(1H)-one

Cat. No.: B8647390
M. Wt: 139.19 g/mol
InChI Key: CQTKSBAHMPWPQD-ZETCQYMHSA-N
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Description

(8aS)-2,3,5,6,8,8a-Hexahydroindolizine-7(1H)-one is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(8aS)-2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one

InChI

InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7H,1-6H2/t7-/m0/s1

InChI Key

CQTKSBAHMPWPQD-ZETCQYMHSA-N

Isomeric SMILES

C1C[C@H]2CC(=O)CCN2C1

Canonical SMILES

C1CC2CC(=O)CCN2C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

(±)-1-(t-Butoxycarbonyl)-2-[4-(p-toluenesulfonyl)-2-oxobutyl]pyrrolidine (322 mg (0.814 mmol), prepared as described in 1)) was dissolved in methanol (3.2 ml). To the solution was added a solution of 4N hydrochloric acid/dioxane (0.61 ml, 2.44 mmol), and the resulting mixture was stirred at 50° C. for 30 minutes. At the end of this time, the reaction mixture was concentrated by evaporation under reduced pressure to remove solvents and any excess of hydrochloric acid. To the residue was added a saturated aqueous solution of sodium hydrogencarbonate and this was extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was removed by distillation under reduced pressure. The residue was purified by column chromatography through alumina (eluent, ethyl acetate), to give the title compound (74 mg) as a light brown oil (yield 65%).
Name
(±)-1-(t-Butoxycarbonyl)-2-[4-(p-toluenesulfonyl)-2-oxobutyl]pyrrolidine
Quantity
322 mg
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Yield
65%

Synthesis routes and methods II

Procedure details

(±)-1-(t-Butoxycarbonyl)-2-(2-oxo-3-butenyl)pyrrolidine (140 mg (0.59 mmol), prepared as described in 2)) was dissolved in tetrahydrofuran (2 ml). To the solution was added an aqueous solution of 1N hydrochloric acid (1.76 ml, 1.76 mmol), and the resulting mixture was stirred at 70° C. for 4 hours. At the end of this time, to the reaction mixture was added a saturated aqueous solution of sodium hydrogencarbonate and the resulting mixture was extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous magnesium sulfate and the solvent was removed by distillation under reduced pressure, to give the title compound (76 mg) as a light brown oil (yield 93%).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1.76 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods III

Procedure details

Methylvinyl ketone (18.0 g, 256 mmol) was added dropwise to a solution of the 4,4-diethoxybutylamine (24.8 g, 154 mmol) in diethyl ether at 0° C. and stirred for one hour. The reaction was allowed to warm to room temperature and stir for 2 hours. The reaction was poured into 350 ml of 2N hydrochloric acid and the layers were separated. The aqueous layer was heated on a steam bath for 1 hour and then allowed to stir at 40° C. for 18 hours. The reaction was made basic with a sodium hydroxide solution and then extracted with methylene chloride. The extracts were dried over sodium sulfate and concentrated to give 20 g of an orange oil. This oil was distilled in vacuo at 74-84° C./5 mmHg to give 6.68 g of racemic product. (31%). MS(FD)(m/e): 139. 1H-NMR.
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
350 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

The compounds of Formula (A) are prepared by acid treatment of the addition product of methyl vinyl ketone and an aminobutanal, pentanal, or hexanal dialkylacetal, such as diethyl acetal. The reaction is performed by first dissolving the appropriate aminoacetal in an appropriate solvent, typically diethyl ether at 0° C., and then adding approximately 1.7 equivalents of methyl vinyl ketone. Typically the reaction is allowed to stir at 0° C. for approximately 2 hours before acidification by addition of, or extraction with, aqueous hydrochloric acid. Typically, the organic layer is removed before heating the aqueous layer to approximately 100° C. for 1 hour. The resulting 7-octahydroindolizinone, 2-octahydro-2H-quinolizinone, or 4-(1-azabicyclo[5.4.0]undecan)ones (A) may be isolated from the reaction mixture by adjusting the pH of the solution to alkaline and extracting with a water immiscible solvent such as ethyl acetate or dichloromethane. The compounds recovered may be used directly in subsequent steps or first purified by silica gel chromatography or vacuum distillation.
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0 (± 1) mol
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0 (± 1) mol
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[Compound]
Name
hexanal dialkylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
diethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoacetal
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0 (± 1) mol
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0 (± 1) mol
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